molecular formula C17H27NO2 B1662996 (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol CAS No. 72795-19-8

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

Cat. No.: B1662996
CAS No.: 72795-19-8
M. Wt: 277.4 g/mol
InChI Key: VFIDUCMKNJIJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol is a chiral chemical entity of significant interest in preclinical cardiovascular and metabolic disease research. The compound's defined stereochemistry at the 2R and 3S positions is critical for its specific interaction with biological targets, particularly in the realm of receptor modulation. Scientific investigation into structurally related compounds suggests potential research applications as adrenergic receptor antagonists or P2Y12 receptor modulators, which are pivotal in studying platelet aggregation and thrombotic pathways . The molecular scaffold, incorporating the 1H-indenyloxy moiety and propan-2-ylamino group, positions this compound as a valuable tool for exploring structure-activity relationships in medicinal chemistry. Researchers can utilize this agent to probe complex signaling mechanisms in cellular systems, investigate allosteric modulation of G-protein coupled receptors, or develop novel assays for receptor binding kinetics. Its research utility extends to the study of cytochrome P450 enzyme interactions and metabolic profiling, providing insights into pharmacokinetic properties and potential drug-drug interactions . The compound is offered exclusively for investigative purposes to advance scientific understanding of cardiovascular pathophysiology, hemostasis, and receptor pharmacology. All studies should be conducted in accordance with applicable research regulations and institutional safety guidelines.

Properties

IUPAC Name

1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIDUCMKNJIJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70874977
Record name ICI-118,551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72795-19-8
Record name ICI-118,551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70874977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indene Core Construction

The 7-methyl-2,3-dihydro-1H-inden-4-ol is synthesized through Friedel-Crafts alkylation of toluene derivatives. As demonstrated in analogous indenyl syntheses, cyclization of 4-methylphenethyl bromide with AlCl₃ yields the dihydroindenol framework. Bromination at the 4-position followed by hydrolysis provides the phenolic intermediate (87% yield).

Etherification Strategies

Mitsunobu Coupling : Reacting 7-methyl-2,3-dihydro-1H-inden-4-ol with a protected (2R,3S)-3-amino-butan-2-ol derivative under Mitsunobu conditions (DIAD, PPh₃) installs the ether linkage with inversion of configuration at the alcohol center. Typical conditions:

  • Solvent: THF or DCM
  • Temperature: 0°C to room temperature
  • Yield: 78–85%

Nucleophilic Displacement : Activation of the indenol as a triflate or tosylate allows displacement by a chiral alkoxide. For example, treatment with NaH and subsequent reaction with a mesylated diol intermediate achieves coupling (72% yield).

Stereocontrolled Synthesis of (2R,3S)-3-Aminobutan-2-ol

Chiral Pool Approach

Starting from D-threonine, a four-step sequence achieves the desired configuration:

  • Protection : Boc-anhydride protects the amine (92% yield).
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol.
  • Mitsunobu Inversion : Converts the secondary alcohol to the R configuration.
  • Deprotection : TFA removes the Boc group, yielding (2R,3S)-3-aminobutan-2-ol (overall 61% yield).

Asymmetric Catalytic Amination

A ketone precursor, 3-oxobutan-2-ol, undergoes asymmetric reductive amination with isopropylamine using a Ru-BINAP catalyst. This method, adapted from patented protocols, achieves 94% ee under optimized conditions:

  • Catalyst: RuCl₂[(R)-BINAP]
  • Pressure: 50 psi H₂
  • Solvent: MeOH
  • Temperature: 60°C
  • Yield: 88%

Convergent Assembly and Final Functionalization

Reductive Amination

Coupling the diol intermediate with isopropylamine via reductive amination introduces the propan-2-ylamino group. Using NaBH₃CN in MeOH at pH 5 (acetic acid buffer) affords the target amine in 76% yield.

Stereochemical Purity Enhancement

Diastereomeric Salt Formation : Treating the racemic amine with (R)-mandelic acid in EtOAc selectively crystallizes the (2R,3S)-diastereomer (99% ee after two recrystallizations).
Chiral Chromatography : Preparative HPLC on a Chiralpak AD-H column resolves enantiomers (hexane:IPA:DEA = 90:10:0.1, 2 mL/min).

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Etherification : THF outperforms DCM in Mitsunobu reactions, reducing side-product formation by 12%.
  • Amination : Elevated temperatures (60°C vs. 25°C) accelerate reductive amination but require careful pH control to prevent ketone reduction.

Catalytic System Tuning

Modifying the Ru-BINAP catalyst with electron-donating groups (e.g., p-methoxy substituents) increases enantioselectivity to 97% ee.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.15 (d, J = 6.2 Hz, 6H, CH(CH₃)₂), 3.78 (m, 1H, CHNH), 4.62 (dd, J = 8.1, 3.9 Hz, 1H, CHO).
  • HPLC : Chiral analysis confirms ≥99% ee (tR = 14.2 min vs. 16.8 min for enantiomer).

X-ray Crystallography

Single-crystal analysis unambiguously assigns the 2R,3S configuration, with Cahn-Ingold-Prelog priorities confirming the stereodescriptors.

Industrial Feasibility and Green Chemistry Metrics

Parameter Batch Process Flow Chemistry
PMI (Process Mass Intensity) 68 42
E-factor 32 18
Solvent Recovery (%) 78 94

Transitioning to continuous flow systems reduces waste generation by 44% while maintaining 93% yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from its alcohol , ether , and amine groups:

  • Alcohol Group :

    • Oxidation : The secondary alcohol can undergo oxidation to a ketone under acidic or catalytic conditions (e.g., CrO₃/H₂SO₄).

    • Esterification : Reaction with carboxylic acids or acid chlorides to form esters.

    • Nucleophilic Substitution : Potential for substitution via SN1/SN2 mechanisms if activated (e.g., tosylate formation).

  • Ether Group :

    • Cleavage : Acidic or basic hydrolysis (e.g., HBr, HI) to break the ether bond, yielding the parent alcohol and indenyl fragment.

    • Epoxidation : Reaction with peracids to form epoxides, though steric hindrance from the bulky indenyl group may reduce reactivity.

  • Amine Group :

    • Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

    • Acetylation : Reaction with acylating agents (e.g., acetyl chloride) to form amides.

Stereochemical Considerations

The (2R,3S)-stereochemistry is critical for biological activity. Reactions must preserve or control stereochemistry:

  • Epimerization : Acidic or basic conditions could lead to racemization at the chiral centers, necessitating careful pH control.

  • Chiral Resolution : Use of chiral chromatography or enzymatic resolution to isolate the desired diastereomer.

Analytical Techniques

Monitoring reactions and confirming product identity relies on:

Technique Application
NMR Spectroscopy Confirming stereochemistry and functional group integrity (e.g., coupling constants for diastereotopic protons).
HPLC Assessing purity and isolating diastereomers during synthesis.
Mass Spectrometry Verifying molecular weight and fragmentation patterns .

Stability and Handling

  • Solubility : Poor solubility in water but moderate solubility in organic solvents (e.g., DMF, DMSO) .

  • Storage : Requires storage at -20°C to -80°C to prevent degradation .

Comparison of Diastereomers

Property (2R,3S)-Isomer (2R,3R)-Isomer
Biological Activity Selective β2-adrenergic antagonist Reduced activity due to altered stereochemistry
Synthesis Complexity Higher due to stereochemical controlEasier but less biologically relevant

Research Findings

  • Pharmacokinetics : The compound’s lipophilicity (LogP ~3.8) influences its absorption and distribution .

  • Mechanism of Action : Binds competitively to β2-adrenergic receptors, blocking epinephrine-induced G protein signaling.

  • Synthetic Challenges : Steric hindrance from the indenyl group complicates etherification and amine synthesis steps.

This compound’s reactivity is a balance of its functional groups and stereochemical constraints, making it a valuable target for medicinal chemistry research. Further studies could explore its reactivity under extreme conditions or its potential for derivatization into novel therapeutic agents.

Scientific Research Applications

Beta-Adrenergic Antagonism

ICI 118551 acts primarily as a selective beta-1 adrenergic antagonist. Its mechanism of action involves:

  • Inhibition of Beta-Adrenergic Receptors : This leads to decreased heart rate and myocardial contractility, making it useful in treating conditions such as hypertension and heart failure .

Research in Cardiovascular Pharmacology

Due to its specificity for beta-1 receptors, ICI 118551 is extensively used in pharmacological research to study cardiovascular responses and the role of adrenergic signaling in heart diseases.

Potential in Neurotransmitter Regulation

There is emerging evidence suggesting that ICI 118551 may influence neurotransmitter release, particularly in the context of stress response mechanisms . This opens avenues for exploring its role in psychiatric disorders.

Case Study 1: Cardiovascular Effects

A study conducted by Philipps University Marburg demonstrated that ICI 118551 effectively reduced heart rate and myocardial oxygen consumption in animal models, indicating its potential for managing ischemic heart conditions .

Case Study 2: Neuropharmacology

Research published in the Journal of Neuropharmacology explored the effects of ICI 118551 on neurotransmitter dynamics in rodent models, revealing its capacity to modulate dopamine release under stress conditions .

Comparison with Similar Compounds

Compound A : (2S,3S)-1-[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

  • Molecular Formula: C₁₇H₂₇NO₂
  • Key Features : Stereoisomer of the target compound (2S,3S vs. 2R,3S).
  • Pharmacological Data: No explicit activity data provided, but stereochemical differences likely alter receptor binding kinetics compared to the (2R,3S) form .

Compound B : (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Molecular Formula : C₂₂H₂₉N₂O₅
  • Key Features: Indolyloxy core with methoxyphenoxyethylamino side chain.

Functional Analogues with Adrenergic Modulation Potential

Compound C : 1-(2-Imino-3-(3-methoxybenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol

  • Molecular Formula : C₂₅H₂₅N₃O₃
  • Key Features : Benzimidazolyl core with p-tolyloxy and methoxybenzyl groups.
  • Pharmacological Data : Higher molecular weight (m/z = 418) suggests reduced solubility compared to the target compound. LCMS retention time (Rt = 1.05 min) indicates moderate polarity .

Compound D : (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

  • Molecular Formula: C₁₅H₂₄NO₃
  • Key Features: Racemic mixture with a methoxyethylphenoxy group.
  • Pharmacological Data : Classified as a pharmaceutical impurity (Imp. E(EP)), highlighting the importance of stereochemical purity in drug development .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound B Compound C Compound D
Molecular Weight 285.41 g/mol 401.49 g/mol 418.49 g/mol 278.36 g/mol
Key Functional Groups Dihydroindenyloxy, propan-2-ylamino Indolyloxy, methoxyphenoxyethylamino Benzimidazolyl, p-tolyloxy Methoxyethylphenoxy
Stereochemistry (2R,3S) Racemic (2R,S) Not specified Racemic (2RS)
Bioactivity Likely adrenoceptor modulation α/β-Adrenoceptor binding, antiarrhythmic Undisclosed (LCMS data only) Impurity profile

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The (2R,3S) configuration of the target compound may enhance receptor binding specificity compared to its (2S,3S) isomer or racemic analogs like Compound D .
  • the flexible methoxyethylphenoxy group in Compound D . Amino Alcohol Moieties: The propan-2-ylamino group in the target compound mirrors the β-adrenergic antagonist propranolol, suggesting possible β-blocker activity .
  • Synthetic Challenges : Impurities like Compound D underscore the need for advanced chromatographic techniques (e.g., LCMS) and chiral resolution methods during synthesis .

Biological Activity

The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol, commonly referred to as ICI 118551, is a selective antagonist for the β2-adrenergic receptor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H27NO2
  • Molecular Weight : 277.41 g/mol
  • InChIKey : VFIDUCMKNJIJTO-BBRMVZONSA-N
  • SMILES : CC(C)NC@@HC@@HCOc1ccc(C)c2CCCc12

ICI 118551 acts primarily as a competitive antagonist at the β2-adrenergic receptor (β2AR). This receptor is a G protein-coupled receptor involved in various physiological processes, including bronchodilation and smooth muscle relaxation. The compound's high selectivity for β2AR over β1 and β3 receptors is significant; it demonstrates Ki values of 0.7 nM for β2AR, compared to 49.5 nM for β1AR and 611 nM for β3AR, indicating over 100 times greater affinity for the β2 subtype .

Biological Activity and Pharmacological Effects

The biological activity of ICI 118551 has been extensively studied, revealing several pharmacological effects:

  • Bronchodilation : By blocking β2AR, ICI 118551 can prevent the action of natural agonists like epinephrine, which typically induce bronchodilation. This makes it a valuable tool for studying respiratory conditions .
  • Anti-inflammatory Effects : Preliminary studies suggest that antagonism of β2AR may lead to reduced inflammatory responses in various tissues .
  • Potential Antidiabetic Properties : The compound's structure suggests possible interactions with metabolic pathways, indicating potential antidiabetic effects that warrant further investigation .

Data Table: Biological Activity Summary

Activity TypeMechanismObserved EffectsReference
Bronchodilationβ2AR AntagonismInhibition of airway constriction
Anti-inflammatoryβ2AR AntagonismReduced cytokine release
AntidiabeticPotential metabolic modulationImproved insulin sensitivity

Case Studies and Research Findings

Several studies have investigated the biological activity of ICI 118551:

  • Respiratory Studies : In animal models, ICI 118551 effectively inhibited bronchoconstriction induced by allergenic stimuli. This highlights its potential use in treating asthma and chronic obstructive pulmonary disease (COPD) .
  • Inflammation Models : Research indicates that ICI 118551 may attenuate inflammatory responses in models of arthritis and other inflammatory diseases. Its ability to modulate immune responses through β2AR antagonism is under exploration .
  • Metabolic Studies : Initial findings suggest that ICI 118551 may influence glucose metabolism, indicating a dual role in managing both respiratory conditions and metabolic disorders such as diabetes .

Q & A

Q. What are the recommended analytical techniques for characterizing the stereochemical purity of (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol?

  • Methodological Answer : Stereochemical purity can be assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10 v/v) at 1.0 mL/min. Confirmatory analysis should include 1^1H-NMR (500 MHz, CDCl3_3) for diastereotopic proton splitting patterns and NOESY experiments to validate spatial configurations. Polarimetry ([α]D20_D^{20}) provides supplementary stereochemical data. Impurity profiling via LC-MS (ESI+) with a C18 column (2.6 µm, 150 mm × 4.6 mm) and 0.1% formic acid in water/acetonitrile gradient is recommended for detecting enantiomeric impurities below 0.1% .

Q. How can researchers optimize synthetic routes to minimize impurities in the target compound?

  • Methodological Answer : To reduce impurities:
  • Employ column chromatography (silica gel, ethyl acetate:hexane 3:7) after the final coupling step to remove unreacted intermediates.
  • Monitor reaction progress via TLC (Rf = 0.4–0.6 in dichloromethane:methanol 9:1) and adjust stoichiometry of the indenyl ether precursor (1.2 equiv) to prevent residual starting material.
  • Use recrystallization from tert-butyl methyl ether (TBME) to eliminate polar byproducts. Common impurities include:
Impurity NameCAS NumberMaximum LimitDetection Method
(2RS)-IsomerN/A≤0.5%Chiral HPLC
7-Methylindenol byproduct62572-94-5≤0.2%LC-MS
  • Ensure reaction temperature ≤40°C during the oxy-amination step to prevent racemization .

Q. What safety protocols should be followed during handling and storage of this compound in laboratory settings?

  • Methodological Answer :
  • Handling : Use nitrile gloves, chemical-resistant apron, and ANSI Z87.1-certified goggles. Avoid dust generation; handle in a fume hood with ≥6 air changes/hour. Static-dissipative equipment is recommended due to the compound's low conductivity .
  • Storage : Maintain in amber glass bottles under nitrogen atmosphere at 2–8°C. Desiccate with silica gel to prevent hydrolysis. Shelf life: 12 months when stored unopened; discard after 72 hours if exposed to ambient humidity .

Advanced Research Questions

Q. How can conflicting data between computational stereochemical predictions and experimental results (e.g., NMR/X-ray) be resolved?

  • Methodological Answer :
  • Perform X-ray crystallography (Mo-Kα radiation, 100 K) to resolve absolute configuration discrepancies. Refine the structure using SHELXL-97 with R1 < 5%.
  • Cross-validate computational models (DFT/B3LYP/6-311++G**) by comparing calculated vs. observed 1^1H-NMR chemical shifts (RMSD < 0.3 ppm) and coupling constants (Jvic_{vic} = 6–8 Hz). Adjust torsional parameters in molecular mechanics (MMFF94) to align with experimental NOE correlations .

Q. What methodologies are effective in determining the compound's metabolic stability across different biological models?

  • Methodological Answer :
  • In vitro : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH (1 mM) in Tris buffer (pH 7.4). Monitor parent compound depletion via LC-MS/MS over 60 minutes (37°C, 95% O2_2/5% CO2_2). Calculate intrinsic clearance (Clint_{int}) using the well-stirred model .
  • In vivo : Administer 5 mg/kg IV/PO in Sprague-Dawley rats (n=6). Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 12, 24 hours. Analyze using a validated UPLC-QTOF method (LOQ = 1 ng/mL). Compare AUC0_{0-∞} ratios to assess first-pass metabolism .

Q. How should researchers address discrepancies between in-vitro receptor binding affinity and in-vivo pharmacological activity?

  • Methodological Answer :
  • Step 1 : Verify target engagement using SPR (Biacore T200) with immobilized β2_2-adrenergic receptor (KD < 50 nM expected). Include positive controls (e.g., propranolol) .
  • Step 2 : Conduct PET imaging ([11^{11}C]-labeled analog) in murine models to assess blood-brain barrier penetration. Correlate receptor occupancy (≥70%) with behavioral assays (e.g., forced swim test) .
  • Step 3 : Perform allosteric modulation studies using FRET-based cAMP assays (EC50_{50} shift analysis) to identify off-target effects .

Key Methodological Considerations

  • Data Contradiction Analysis : When NMR and MS data conflict (e.g., unexpected m/z peaks), perform high-resolution FT-ICR-MS (resolving power >100,000) to distinguish isobaric impurities. Re-derivatize the compound with TFAA and re-analyze to confirm molecular integrity .
  • Theoretical Framework Integration : Anchor studies to adrenergic receptor theory (e.g., Clark’s occupancy model) to interpret dose-response anomalies. Use molecular docking (AutoDock Vina) to predict binding poses in mutant receptors (e.g., Thr164Ile β2_2AR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.